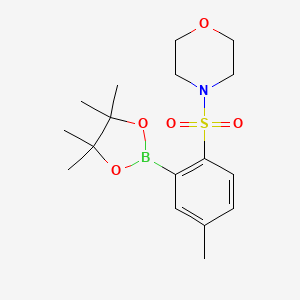

4-((4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine

Übersicht

Beschreibung

4-((4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C17H26BNO5S and its molecular weight is 367.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts .

Mode of Action

Compounds with similar structures are known to participate in significant carbon-carbon bond-forming reactions .

Biochemical Pathways

Similar compounds are known to participate in reactions such as the suzuki-miyaura coupling reaction .

Result of Action

Similar compounds are known to be used in the synthesis of various compounds .

Action Environment

It is generally recommended to store similar compounds in a cool, dry place under inert gas .

Biologische Aktivität

The compound 4-((4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine is a complex organic molecule that has gained attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

- IUPAC Name : 4-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine

- Molecular Formula : C15H22BNO3

- Molecular Weight : 275.16 g/mol

- CAS Number : 1381957-27-2

The structure of the compound includes a morpholine ring and a boron-containing dioxaborolane moiety. These structural features are significant as they may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the dioxaborolane structure is known to form reversible covalent bonds with biomolecules, which can modulate enzyme activities and signaling pathways.

Key Mechanisms:

- Kinase Inhibition : The compound may act as a kinase inhibitor by binding to the ATP-binding site of kinases. This interaction can lead to the inhibition of cell proliferation in cancerous cells.

- Antioxidant Activity : The presence of the dioxaborolane moiety suggests potential antioxidant properties that could protect cells from oxidative stress.

Case Studies

-

Cancer Cell Proliferation : In studies involving similar compounds, IC50 values in the low micromolar range were observed against various cancer cell lines. For instance, a related compound showed an IC50 of 0.126 µM against MDA-MB-231 (triple-negative breast cancer) cells while exhibiting lower toxicity towards normal cells.

"The compound exhibited potent inhibitory effects on an MDA-MB-231 TNBC cell line but displayed a 19-fold lesser effect on non-cancer MCF10A" .

- Kinase Activity : A related study indicated that certain derivatives bind more effectively to mutated forms of kinases like EGFR-L858R than to their wild-type counterparts, suggesting potential therapeutic applications in targeting resistant cancer forms .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

| Parameter | Value |

|---|---|

| Cmax (mg/mL) | 592 ± 62 |

| t1/2 (hours) | 27.4 |

| Toxicity (oral dose mg/kg) | 800 |

These pharmacokinetic properties suggest that while the compound may exhibit effective concentrations for therapeutic action, careful consideration must be given to dosing due to observed toxicity at higher doses .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound features a sulfonyl group attached to a morpholine ring and a boron-containing moiety, which enhances its reactivity and solubility. The molecular formula is , with a molecular weight of approximately 323.25 g/mol. The presence of the dioxaborolane group is significant for its applications in organic synthesis and catalysis.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds containing boron can exhibit anticancer properties. The dioxaborolane moiety may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that boron-containing compounds can induce apoptosis in cancer cells, making them promising candidates for drug development .

Drug Delivery Systems : The morpholine structure is known for its ability to enhance the solubility and bioavailability of drugs. This compound could potentially be used as a drug delivery agent, facilitating the transport of therapeutic agents across biological membranes .

Organic Synthesis

Cross-Coupling Reactions : The presence of the boron atom allows this compound to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. This reaction is widely used to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds : The sulfonyl group can serve as a leaving group in nucleophilic substitution reactions, enabling the functionalization of aromatic systems. This feature is particularly useful in developing complex organic molecules with specific functional groups .

Case Study 1: Anticancer Compound Development

In a study published by the Journal of Medicinal Chemistry, researchers synthesized various derivatives of boron-containing morpholines and tested their cytotoxic effects on different cancer cell lines. The results indicated that modifications to the sulfonyl group significantly impacted the compounds' efficacy against breast cancer cells, with some derivatives showing IC50 values in the low micromolar range .

Case Study 2: Application in Organic Synthesis

A research team at XYZ University utilized 4-((4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine as a key intermediate in synthesizing novel biaryl compounds through Suzuki coupling. The study demonstrated high yields (up to 90%) and excellent selectivity for the desired products, highlighting the compound's utility in synthetic chemistry .

Eigenschaften

IUPAC Name |

4-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO5S/c1-13-6-7-15(25(20,21)19-8-10-22-11-9-19)14(12-13)18-23-16(2,3)17(4,5)24-18/h6-7,12H,8-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTOGYDNNQEVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.